molecular formula C7H9ClF3N3O2 B7982399 [4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1431966-32-3

[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B7982399
CAS No.: 1431966-32-3
M. Wt: 259.61 g/mol
InChI Key: SOOSUBKFEQFPHQ-UHFFFAOYSA-N
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Description

[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative characterized by:

  • Trifluoromethyl group at position 3, providing electron-withdrawing effects and metabolic stability.
  • Acetic acid moiety at the N1 position, contributing to acidity and bioavailability.

Properties

IUPAC Name

2-[4-amino-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2.ClH/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15;/h2,11H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOSUBKFEQFPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-32-3
Record name 1H-Pyrazole-1-acetic acid, 4-amino-5-methyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Pyrazole Ring Formation

The synthesis of the pyrazole core typically begins with β-dicarbonyl precursors, which undergo cyclocondensation with hydrazines. For trifluoromethyl-substituted pyrazoles, fluorinated diketones or their equivalents are critical. A notable approach involves lithium 4,4,4-trifluoro-1-phenylbutadionate as a starting material, which reacts with sodium nitrite in glacial acetic acid to form a nitrosated intermediate . Subsequent treatment with hydrazine hydrate facilitates cyclization, yielding 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine . This method avoids isolating unstable intermediates, achieving a 75% yield under optimized conditions .

An alternative route employs 4-hydroxyiminopyrazol-5-ones as precursors. Reduction using tin(II) chloride in concentrated HCl converts the hydroxyimino group to an amine, forming 4-aminopyrazol-5-ol derivatives . Catalytic hydrogenation with Pd/C in ethanol-HCl has also been effective for NH-unsubstituted analogs, though stability issues necessitate acidic conditions to prevent decomposition .

Introduction of the Methyl Group at Position 5

The methyl group at position 5 is introduced via the β-diketone precursor. For example, 5,5-dimethyl-1,3-cyclohexanedione serves as a methyl source in one-pot syntheses involving acetic acid-mediated reactions . The methyl group is incorporated during the cyclization step, where the diketone reacts with hydrazine derivatives under acidic conditions. This method benefits from shorter reaction times (6–8 hours) and high yields (70–85%) .

Functionalization with the Acetic Acid Moiety

Attaching the acetic acid group to the pyrazole nitrogen involves nucleophilic substitution or alkylation. A common strategy reacts the pyrazole with bromoacetic acid or its esters under basic conditions. For instance, treating 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of potassium carbonate yields the ethyl ester, which is hydrolyzed to the carboxylic acid using aqueous HCl . This two-step process achieves moderate yields (60–65%) but requires careful pH control to avoid decarboxylation .

Recent advances utilize one-pot protocols with acetic acid as both solvent and catalyst. In such systems, β-diketones react with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, which subsequently react with hydrazinyl-s-triazines to generate pyrazole-acetic acid conjugates directly . This method eliminates intermediate isolation steps, improving overall efficiency (yields: 75–80%) .

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, reagents, and limitations:

Method DescriptionKey ReagentsYield (%)LimitationsSource
Cyclization of lithium trifluorobutadionateNaNO₂, hydrazine hydrate, AcOH75Requires glacial acetic acid
Reduction of hydroxyiminopyrazolonesSnCl₂, HCl60–70Acidic conditions necessary
One-pot acetic acid-mediated synthesisDMF-DMA, hydrazinyl-s-triazine75–80Limited substrate scope
Alkylation with bromoacetic acidK₂CO₃, ethyl bromoacetate60–65Multi-step hydrolysis required

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy . For example, the acetic acid proton appears as a singlet near δ 4.5 ppm, while the trifluoromethyl group resonates as a quartet in ¹⁹F NMR . IR spectra show characteristic stretches for the amino group (3350–3250 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) . Purity is assessed via HPLC, with methods using C18 columns and acetonitrile-water mobile phases achieving >98% purity .

Challenges and Optimization Strategies

A major challenge is the instability of 4-aminopyrazoles , which tend to oxidize or dimerize under basic conditions . Stabilizing the amine as a hydrochloride salt during synthesis mitigates this issue . Additionally, the electron-withdrawing trifluoromethyl group complicates nucleophilic substitutions, necessitating elevated temperatures or polar solvents like DMF .

Recent optimizations focus on flow chemistry techniques , which enhance reaction control and scalability. Continuous-flow hydrogenation of nitro intermediates using Pd/C catalysts reduces reaction times from hours to minutes while maintaining yields >70% .

Chemical Reactions Analysis

Types of Reactions

[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C6H7F3N4O2
  • Molecular Weight : 245.59 g/mol
  • CAS Number : 1442093-18-6

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including [4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives showed potent activity against breast cancer cell lines, with this compound being one of the most effective variants tested .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Study : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages .

Biochemical Applications

1. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Table 1: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive15
Lipoxygenase (LOX)Non-competitive20
Aldose ReductaseMixed25

2. Drug Development
Due to its favorable pharmacological profile, this compound is being explored as a lead compound for developing new drugs aimed at treating inflammatory diseases and cancer.

Agrochemical Applications

The compound's unique structure allows it to act as a potential herbicide or pesticide. Research is ongoing to evaluate its efficacy against specific plant pathogens and pests.

Case Study : A recent study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common agricultural weeds. Results indicated a significant reduction in weed biomass at low concentrations .

Mechanism of Action

The mechanism of action of [4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 345637-71-0)
  • Key Difference: Lacks the 4-amino group.
  • Synthesis: Prepared via carbodiimide-mediated coupling, indicating reactivity differences due to the absence of an amino protecting group .
(4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid (CAS 1001518-92-8)
  • Key Differences : Bromo at position 4, cyclopropyl at position 4.
  • Impact: Bromo substituent increases molecular weight (313.07 g/mol) and may facilitate nucleophilic substitutions.
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid
  • Key Differences : Chloro at position 4, propionic acid chain.
  • Impact : Propionic acid increases hydrophobicity, possibly affecting pharmacokinetics. Chloro acts as a leaving group, enabling further derivatization .

Variations in the Acidic Side Chain

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1)
  • Key Difference : Benzoic acid replaces acetic acid.
  • Impact: Higher acidity (pKa ~4.2 for benzoic acid vs.
((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
  • Key Difference: Conjugated thiazolidinone-thioxo system.
  • Impact : The thioxo group enables metal coordination, while the extended conjugation may improve UV absorption properties, useful in spectroscopic assays .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₈H₉F₃N₃O₂ 244.17 4-NH₂, 3-CF₃, acetic acid Not reported
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid C₇H₇F₃N₂O₂ 220.14 3-CF₃, acetic acid Not reported
(4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid C₉H₈BrF₃N₂O₂ 313.07 4-Br, 5-cyclopropyl, acetic acid Not reported
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₁H₇F₃N₂O₂ 256.18 3-CF₃, benzoic acid 189–190

Biological Activity

[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS Number: 1006433-79-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the areas of anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C7H8F3N3O2
  • Molecular Weight : 215.15 g/mol
  • Structure : The compound features a pyrazole ring substituted with amino and trifluoromethyl groups, which are crucial for its biological activity.

1. Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays such as ABTS and DPPH. Notably, it showed comparable activity to established antioxidants like Trolox and Edaravone, indicating its potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in cultured human dermal fibroblasts, suggesting a mechanism through which it could alleviate inflammation . Additionally, structure-activity relationship (SAR) studies revealed that the presence of the amino group at position 4 significantly enhances its anti-inflammatory efficacy compared to other analogs .

3. Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. In particular, it exhibited cytotoxic effects against HeLa cells with an IC50 value indicating moderate toxicity on normal human dermal fibroblasts (HDF). This selective toxicity suggests its potential as a chemotherapeutic agent with further optimization needed to enhance efficacy and reduce side effects .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the radical-scavenging activity of several pyrazole derivatives, including the target compound. The results demonstrated that this compound had an IC50 value significantly lower than Trolox, underscoring its strong antioxidant capability .

CompoundIC50 (µM)
This compound12
Trolox25
Edaravone15

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, this compound was shown to reduce TNF-alpha levels by approximately 70% at a concentration of 50 µM, indicating its potential role in modulating inflammatory pathways .

Q & A

Q. What are the major degradation pathways under accelerated storage conditions?

  • Findings :
  • Hydrolysis : Acetic acid moiety degrades at pH < 3, forming pyrazole-amine byproducts .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the C–N bond in the pyrazole ring, requiring amber glass storage .

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